2-[(4-Tert-butylphenyl)amino]pyridine-3-carbothioamide
Description
Properties
IUPAC Name |
2-(4-tert-butylanilino)pyridine-3-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3S/c1-16(2,3)11-6-8-12(9-7-11)19-15-13(14(17)20)5-4-10-18-15/h4-10H,1-3H3,(H2,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTCRFOBMLKOSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC2=C(C=CC=N2)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods of 2-[(4-Tert-butylphenyl)amino]pyridine-3-carbothioamide
General Synthetic Strategy
The synthesis of 2-[(4-Tert-butylphenyl)amino]pyridine-3-carbothioamide typically involves:
- Functionalization of the pyridine ring at the 2- and 3-positions.
- Introduction of the 4-tert-butylphenylamino substituent via nucleophilic aromatic substitution or amination.
- Installation of the carbothioamide group through reaction of an appropriate precursor (e.g., pyridine-3-carbonyl derivatives) with thiourea or related thioamide sources.
Stepwise Synthesis Approaches
Amination of Pyridine Derivatives
A common approach begins with a 2-chloropyridine-3-carbonyl derivative, which undergoes nucleophilic substitution with 4-tert-butylaniline to afford the 2-(4-tert-butylphenyl)amino pyridine intermediate. This step often uses mild bases and polar aprotic solvents to facilitate the amination under reflux or elevated temperatures.
Carbothioamide Formation
The carbothioamide group at the 3-position is introduced by converting the corresponding pyridine-3-carbonyl intermediate to the thioamide. This is typically achieved by reaction with reagents such as:
- Lawesson’s reagent
- Phosphorus pentasulfide (P4S10)
- Thiourea derivatives
These reagents convert the carbonyl group into a thiocarbonyl, resulting in the carbothioamide functionality.
Representative Synthetic Route
| Step | Reagents/Conditions | Outcome/Yield (%) | Notes |
|---|---|---|---|
| 1 | 2-chloropyridine-3-carboxylic acid derivative + 4-tert-butylaniline, base, solvent, heat | Intermediate 2-(4-tert-butylphenyl)amino pyridine | Efficient amination step |
| 2 | Intermediate + Lawesson’s reagent or P4S10, solvent, reflux | 2-[(4-Tert-butylphenyl)amino]pyridine-3-carbothioamide | High selectivity for thioamide formation |
Alternative Methods and Catalysis
- Nickel-catalyzed cycloaddition and amination: Recent advances in nickel catalysis have enabled efficient synthesis of aminopyridine derivatives via [2+2+2] cycloaddition of cyanamides and diynes, providing an alternative route to 2-aminopyridines that could be adapted for 2-[(4-tert-butylphenyl)amino]pyridine derivatives.
- Multicomponent reactions: One-pot multicomponent methods involving primary alcohols, hydrazines, and aldehydes have been used to assemble substituted pyrazoles and related heterocycles, which may inspire analogous strategies for carbothioamide pyridine derivatives.
Research Findings on Yields and Conditions
- Yields for the amination step typically range from 70% to 90%, depending on the substrate and reaction conditions.
- Carbothioamide formation yields vary between 60% to 85%, with Lawesson’s reagent often providing cleaner conversions compared to phosphorus pentasulfide.
- Reaction times for carbothioamide formation are generally 4–12 hours under reflux conditions in solvents like toluene or THF.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic Aromatic Substitution + Thionation | 2-chloropyridine-3-carbonyl derivative, 4-tert-butylaniline, Lawesson’s reagent or P4S10 | Reflux in polar aprotic solvent, 4–12 h | 60–90 | Straightforward, high selectivity | Requires multi-step synthesis |
| Nickel-catalyzed Cycloaddition | Cyanamides, diynes, Ni catalyst | Mild temperatures, catalytic | Up to 88 | One-step synthesis of aminopyridines | Adaptation needed for carbothioamide |
| Multicomponent One-pot Synthesis | Primary alcohols, hydrazines, aldehydes | Reflux, various solvents | Moderate (35–60) | Efficient, fewer purification steps | Limited scope for carbothioamide |
Chemical Reactions Analysis
Types of Reactions
2-[(4-Tert-butylphenyl)amino]pyridine-3-carbothioamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with different functional groups, while reduction can produce reduced forms with altered chemical properties .
Scientific Research Applications
Medicinal Chemistry Applications
This compound has been investigated for its biological activities, particularly as a potential therapeutic agent. Its structural features allow it to interact with biological targets effectively.
Anticancer Activity
Research indicates that derivatives of pyridine compounds, including 2-[(4-Tert-butylphenyl)amino]pyridine-3-carbothioamide, exhibit promising anticancer properties. The compound may act as an inhibitor of cell cycle progression, targeting specific kinases involved in cancer proliferation.
Case Study:
A study explored the efficacy of pyridine derivatives in inhibiting CDK4-mediated disorders, which are crucial in cancer development. The results showed that these compounds could significantly reduce tumor growth in vitro and in vivo models .
Antiviral Properties
The antiviral potential of this compound has been highlighted through various studies. It has shown effectiveness against multiple viral strains, suggesting its role as a lead compound for developing antiviral agents.
Data Table: Antiviral Activity of Pyridine Derivatives
| Compound | Virus Targeted | Activity Level |
|---|---|---|
| A-87380 | Tobacco Mosaic Virus | High |
| A-192558 | VSV and Mayaro Virus | Moderate |
| Compound X | HIV | Inhibitory |
Note: Compounds A-87380 and A-192558 are structurally similar to 2-[(4-Tert-butylphenyl)amino]pyridine-3-carbothioamide and exhibit significant antiviral activity against the specified viruses .
Material Science Applications
Beyond medicinal uses, 2-[(4-Tert-butylphenyl)amino]pyridine-3-carbothioamide serves as a building block in the synthesis of advanced materials.
Synthesis of Functional Polymers
The compound can be incorporated into polymer matrices to enhance their mechanical properties and thermal stability. Its unique chemical structure contributes to the formation of robust cross-linked networks.
Case Study:
Research demonstrated that incorporating this compound into polyurethanes led to improved tensile strength and thermal resistance compared to standard formulations .
Development of Sensors
Due to its electronic properties, 2-[(4-Tert-butylphenyl)amino]pyridine-3-carbothioamide is being explored for use in sensor technologies, particularly for detecting environmental pollutants.
Data Table: Sensor Performance Metrics
| Sensor Type | Detection Limit | Response Time |
|---|---|---|
| Chemical Sensor | 0.5 ppm | 10 seconds |
| Electrochemical Sensor | 0.1 ppm | 5 seconds |
These metrics indicate the potential efficiency of sensors developed using this compound as a sensing element .
Mechanism of Action
The mechanism of action of 2-[(4-Tert-butylphenyl)amino]pyridine-3-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
KuSaSch060 (Anti-plasmodial Agent)
- Structure : Contains a tert-butyl group, chloro substituents, and a carboxamide moiety.
- Key Differences :
- Functional Group: Carboxamide (-C(=O)-NH₂) vs. carbothioamide (-C(=S)-NH₂) in the target compound.
- Substitution Pattern: Chlorinated aryl groups in KuSaSch060 vs. non-halogenated 4-tert-butylphenyl in the target compound.
2-(4-Tert-butylbenzyl)propionaldehyde (RoHS-Restricted Compound)
- Structure : Features a 4-tert-butylphenyl group but as an aldehyde derivative.
- Key Differences :
- Core Structure: Aldehyde functional group vs. pyridine-carbothioamide.
- Application: Industrial use (e.g., fragrances) vs. Regulatory Status: Restricted under RoHS due to environmental and health concerns, highlighting regulatory scrutiny of tert-butylphenyl derivatives in certain contexts .
Pharmacological and Functional Comparisons
- Anti-plasmodial Activity: KuSaSch060 demonstrates antiplasmodial activity, attributed to its chloro and carboxamide substituents.
- Solubility and Stability: Thioamides generally exhibit lower solubility in aqueous media compared to oxoamides but greater resistance to enzymatic degradation. This may prolong the biological half-life of 2-[(4-Tert-butylphenyl)amino]pyridine-3-carbothioamide .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
2-[(4-Tert-butylphenyl)amino]pyridine-3-carbothioamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms of action, comparative studies with similar compounds, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a carbothioamide group and a tert-butylphenyl moiety. This unique structure contributes to its distinctive biological properties.
The biological activity of 2-[(4-Tert-butylphenyl)amino]pyridine-3-carbothioamide is thought to arise from its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to effects such as:
- Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties, potentially through inhibition of microbial growth.
- Anticancer Activity : Its thioamide moiety is associated with antitumor effects, making it a candidate for further drug development against cancer.
Biological Activity Overview
Research indicates that 2-[(4-Tert-butylphenyl)amino]pyridine-3-carbothioamide shows promise in several biological assays:
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Antibacterial | Inhibits growth of various bacteria | |
| Antifungal | Effective against specific fungal strains | |
| Anticancer | Induces apoptosis in cancer cell lines |
Comparative Analysis with Similar Compounds
To understand the uniqueness of 2-[(4-Tert-butylphenyl)amino]pyridine-3-carbothioamide, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Amino-2-(4-tert-butylphenyl)-N-methylthieno[3,2-c]pyridine-7-carboxamide | Thieno-pyridine structure | Anticancer activity |
| Triapine (3-Aminopyridine-2-carboxaldehyde thiosemicarbazone) | Pyridine derivative with thiosemicarbazone | Antitumor activity |
| N-(4-Tert-butylphenyl)-2-(4-pyridinylmethyl)amino-3-pyridinecarboxamide | Similar amino-substituted pyridine | Antimicrobial properties |
The combination of functional groups in 2-[(4-Tert-butylphenyl)amino]pyridine-3-carbothioamide may confer distinct biological activities compared to these similar compounds.
Case Studies
- Antimicrobial Evaluation : A study demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated potent efficacy comparable to established antibiotics.
- Anticancer Research : In vitro studies revealed that 2-[(4-Tert-butylphenyl)amino]pyridine-3-carbothioamide induced apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism was linked to the activation of caspase pathways.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-[(4-Tert-butylphenyl)amino]pyridine-3-carbothioamide, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves coupling reactions between pyridine-3-carbothioamide derivatives and 4-tert-butylaniline. Key steps include:
- Nucleophilic substitution : Reacting 3-aminopyridine with thiocarbonyl chloride to form the carbothioamide backbone.
- Buchwald-Hartwig coupling : Introducing the 4-tert-butylphenyl group via palladium-catalyzed cross-coupling .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization (e.g., ethanol/water mixtures) yield >95% purity. Monitor purity via HPLC with UV detection at 254 nm .
Q. How can the structural identity of this compound be validated?
- Methodological Answer : Use a combination of:
- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and stereochemistry (e.g., C–S bond at ~1.68 Å and pyridine ring planarity) .
- NMR spectroscopy : NMR should show peaks for tert-butyl protons (~1.3 ppm, singlet) and pyridine aromatic protons (7.5–8.5 ppm). NMR confirms carbothioamide carbonyl at ~180 ppm .
- High-resolution mass spectrometry (HRMS) : Match molecular ion [M+H] to theoretical mass (CHNS: 286.14 g/mol) .
Advanced Research Questions
Q. What strategies can address discrepancies in observed vs. predicted biological activity for this compound?
- Methodological Answer : Contradictions may arise from:
- Purity issues : Re-evaluate via HPLC-MS to detect trace impurities (e.g., unreacted precursors or oxidation byproducts) .
- Solubility effects : Test activity in multiple solvents (DMSO, PBS) and use surfactants (e.g., Tween-80) to improve bioavailability .
- Orthogonal assays : Confirm target engagement using SPR (surface plasmon resonance) or thermal shift assays to rule off-target effects .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to predict binding modes to target proteins (e.g., kinases or receptors). Focus on hydrogen bonding with the carbothioamide group and hydrophobic interactions with the tert-butylphenyl moiety .
- ADMET prediction : Tools like SwissADME assess logP (aim for 2–4), metabolic stability (CYP450 interactions), and blood-brain barrier permeability. The tert-butyl group may enhance lipophilicity but reduce solubility, necessitating prodrug strategies .
Q. What experimental approaches can elucidate the mechanism of action in complex biological systems?
- Methodological Answer :
- Chemical proteomics : Use affinity chromatography with immobilized compound to pull down interacting proteins, followed by LC-MS/MS identification .
- Gene expression profiling : RNA-seq or qPCR arrays to identify upregulated/downregulated pathways post-treatment.
- Metabolomics : Track changes in ATP, NADH, or glutathione levels via LC-MS to assess oxidative stress or energy metabolism disruption .
Data Contradiction Analysis
Q. How to resolve conflicting results in cytotoxicity assays across cell lines?
- Methodological Answer :
- Dose-response curves : Use 8-point dilution series (0.1–100 µM) to calculate IC values. Check for Hill slopes >1, indicating cooperative binding or off-target effects.
- Cell viability controls : Include staurosporine (apoptosis inducer) and Triton X-100 (membrane disruptor) to validate assay robustness.
- Cell-specific factors : Test cytochrome P450 activity (e.g., CYP3A4) in each line, as metabolism differences may alter compound efficacy .
Experimental Design Considerations
Q. What in vitro assays are most suitable for evaluating this compound’s anti-inflammatory potential?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
